

Faricimab: A Novel Bispecific Antibody for the Treatment of Fundus Neovascularization

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fundus neovascularization, the abnormal growth of new blood vessels in the back of the eye, is a hallmark of several debilitating ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). These conditions are leading causes of blindness globally, creating a significant unmet medical need for more effective and durable therapies. While the introduction of anti-vascular endothelial growth factor (VEGF) monotherapies has revolutionized treatment, a substantial number of patients exhibit a suboptimal response or face a high treatment burden due to the need for frequent intravitreal injections. Faricimab, the first-in-class bispecific antibody for intraocular use, represents a significant advancement in the management of these conditions. By simultaneously targeting two distinct and critical pathways involved in the pathogenesis of neovascular retinal diseases—the VEGF-A and angiopoietin-2 (Ang-2) pathways—faricimab offers a novel mechanism of action aimed at improving visual outcomes and extending treatment durability. This technical guide provides an in-depth overview of the core scientific and clinical data supporting faricimab as a therapeutic agent for fundus neovascularization.

Mechanism of Action: Dual Inhibition of VEGF-A and Angiopoietin-2

Foundational & Exploratory



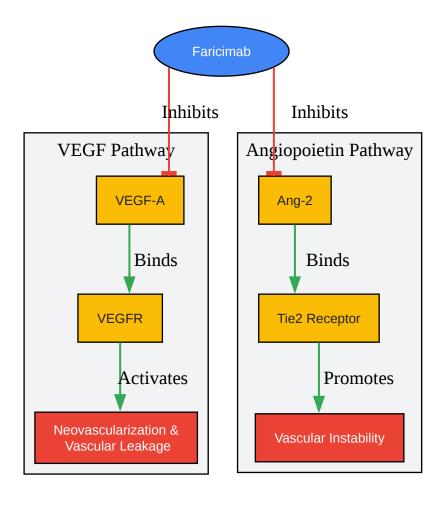


Faricimab is a humanized bispecific antibody that independently binds to and neutralizes both VEGF-A and Ang-2.[1][2][3] This dual-targeting mechanism addresses two key mediators of vascular instability and leakage in the retina.

- VEGF-A Inhibition: Similar to existing anti-VEGF therapies, faricimab binds to all isoforms of VEGF-A, preventing their interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells.[1][3] This blockade inhibits downstream signaling cascades that promote endothelial cell proliferation, migration, and vascular permeability, thereby suppressing neovascularization.[1]
- Angiopoietin-2 Inhibition: Ang-2 is a key regulator of vascular stability through its interaction with the Tie2 receptor.[4][5] In healthy, quiescent vessels, Angiopoietin-1 (Ang-1) binding to Tie2 promotes vascular integrity. Under pathological conditions, such as hypoxia, Ang-2 expression is upregulated and acts as a competitive antagonist to Ang-1 at the Tie2 receptor. [2][3] This disruption of Tie2 signaling leads to pericyte dropout, endothelial cell destabilization, and increased vascular permeability, making the vasculature more susceptible to the effects of pro-angiogenic factors like VEGF-A.[4][5] By neutralizing Ang-2, faricimab is thought to restore the balance of Tie2 signaling, leading to enhanced vascular stability and a reduction in inflammation.[2][3]

The simultaneous inhibition of both VEGF-A and Ang-2 by faricimab is hypothesized to have a synergistic effect, providing more comprehensive control of the neovascular process and potentially leading to more durable therapeutic outcomes compared to VEGF-A inhibition alone. [4][5]





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Caption: Dual mechanism of action of Faricimab.

Quantitative Data from Clinical Trials

The efficacy and durability of faricimab have been demonstrated in two large, identically designed Phase 3 clinical trials, TENAYA (NCT03823287) and LUCERNE (NCT03823300), in patients with nAMD.[6][7][8][9] These studies compared faricimab 6.0 mg administered at intervals of up to 16 weeks (Q16W) with aflibercept 2.0 mg administered every 8 weeks (Q8W).

Table 1: Key Efficacy Outcomes from the TENAYA and LUCERNE Trials at Year 2



Outcome	TENAYA	LUCERNE
Mean Change in Best- Corrected Visual Acuity (BCVA) from Baseline (letters)		
Faricimab	+3.7	+5.0
Aflibercept	+3.3	+5.2
Proportion of Patients on Q16W Dosing at Week 112	59.0%	66.9%
Proportion of Patients on ≥Q12W Dosing at Week 112	74.1%	81.2%

Data sourced from Khanani et al., Ophthalmology, 2024.[7][8]

These results demonstrate that faricimab, with a treat-and-extend dosing regimen, maintained visual acuity gains that were non-inferior to aflibercept administered at a fixed Q8W interval, with a majority of patients achieving extended dosing intervals of 12 or 16 weeks.[7][8]

Experimental Protocols

Preclinical Evaluation of Faricimab in a Laser-Induced Choroidal Neovascularization (CNV) Model

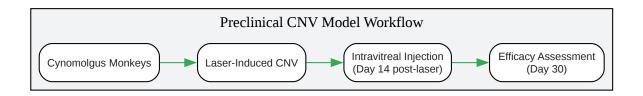
A key preclinical model used to evaluate the anti-angiogenic activity of faricimab is the laser-induced CNV model in cynomolgus monkeys. This model mimics the neovascular process seen in nAMD.

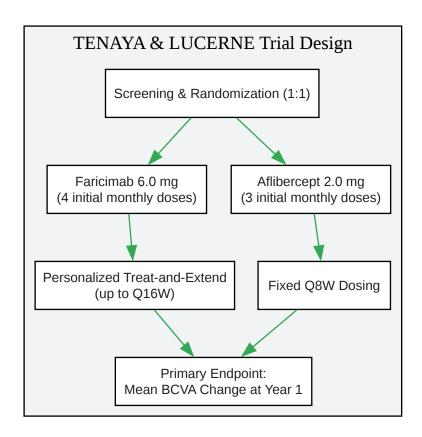
Methodology:

- Animal Model: Adult male cynomolgus monkeys.
- CNV Induction: Laser photocoagulation is used to rupture Bruch's membrane in the macula of both eyes, inducing the growth of new blood vessels from the choroid.



- Treatment Administration: Fourteen days after laser application, animals receive a single intravitreal injection of faricimab (30 μg or 90 μg), an anti-Ang-2 antibody (90 μg), aflibercept (referred to as Lucentis® in the study, 30 μg), or an IgG control (90 μg) in a 50 μL volume.
- Efficacy Assessment: The severity of CNV lesions is evaluated at Day 30 using fluorescein angiography and histopathology. The area of fluorescein leakage from the CNV lesions is quantified to assess the extent of neovascularization.





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